molecular formula C12H18O3 B12645103 11-Formylundeca-4,8-dienoic acid CAS No. 55348-86-2

11-Formylundeca-4,8-dienoic acid

Cat. No.: B12645103
CAS No.: 55348-86-2
M. Wt: 210.27 g/mol
InChI Key: SSFYNRWKIMUJHG-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Formylundeca-4,8-dienoic acid (CAS: 55348-86-2) is a medium-chain unsaturated fatty acid derivative featuring conjugated diene groups at positions 4 and 8, a carboxylic acid terminus, and a formyl group at position 11 . The compound’s conjugated diene system and formyl group may confer unique reactivity, making it valuable for studying cyclization reactions or antimicrobial agents, as seen in structurally related compounds .

Properties

CAS No.

55348-86-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(4E,8E)-12-oxododeca-4,8-dienoic acid

InChI

InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6,11H,1-2,7-10H2,(H,14,15)/b5-3+,6-4+

InChI Key

SSFYNRWKIMUJHG-GGWOSOGESA-N

Isomeric SMILES

C(C/C=C/CCC(=O)O)/C=C/CCC=O

Canonical SMILES

C(CC=CCCC(=O)O)C=CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Formylundeca-4,8-dienoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as an undecenoic acid derivative.

    Formylation: The formyl group is introduced using a formylating agent like formic acid or formic anhydride under acidic conditions.

    Diene Formation: The double bonds are introduced through a series of elimination reactions, often using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing metal catalysts to facilitate the formylation and diene formation steps.

    Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

11-Formylundeca-4,8-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds can participate in electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)

Major Products

    Oxidation: 11-Carboxyundeca-4,8-dienoic acid

    Reduction: 11-Hydroxyundeca-4,8-dienoic acid

    Substitution: Halogenated derivatives of undeca-4,8-dienoic acid

Scientific Research Applications

11-Formylundeca-4,8-dienoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving dienoic acids and formyl groups.

    Medicine: Research into its potential as an intermediate in the synthesis of bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 11-Formylundeca-4,8-dienoic acid involves its interaction with various molecular targets:

    Formyl Group Reactions: The formyl group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations.

    Diene Reactions: The double bonds can engage in cycloaddition reactions, such as Diels-Alder reactions, leading to the formation of cyclic compounds.

    Pathways: The compound can be metabolized by enzymes that recognize dienoic acids, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Hexa-2,4-dienoic Acid (CAS: 110-44-1)

  • Structure: A shorter-chain dienoic acid (6 carbons) with conjugated double bonds at positions 2 and 4 and a terminal carboxylic acid.
  • Functional Differences: Lacks the formyl group and extended carbon chain of 11-formylundeca-4,8-dienoic acid, limiting its utility in complex syntheses.
  • Applications : Primarily used as a general chemical intermediate, contrasting with the specialized biological roles suggested for longer-chain derivatives .

(4E,8E)-4,8-Dimethyl-12-oxo-trideca-4,8-dienoic Acid (Compound 137)

  • Structure : 13-carbon chain with conjugated dienes, methyl groups at positions 4 and 8, and a ketone at position 12.
  • Physical Properties : Colorless solid; UV/VIS absorption maxima at 203–207 nm; Rf = 0.25 (CH₂Cl₂/2% MeOH) .
  • Functional Comparison: The ketone group (vs. Both compounds share conjugated dienes, which may stabilize transition states in reactions.
  • Biological Relevance: While biological data for this compound are absent, related compounds with deca-4,8-dienoic acid chains exhibit antibacterial activity .

Natural Products with Deca-4,8-dienoic Acid Side Chains

  • Structure: Compounds such as those in feature a (4,8)-dimethyldeca-4,8-dienoic acid moiety, differing by methyl substituents and chain length .
  • Biosynthetic Context: These compounds are rare in nature and often associated with antimicrobial properties. The formyl group in this compound could enhance interactions with biological targets compared to methyl groups.
  • Analytical Data: NMR and MS techniques used to characterize these natural products (e.g., cyclohexene units) are applicable to this compound for structural elucidation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Aromatic ring with hydroxyl groups and an acrylic acid side chain, contrasting with the aliphatic chain of this compound.
  • Applications : Widely used in pharmacological, cosmetic, and food research due to antioxidant properties .
  • Reactivity: The phenolic hydroxyls in caffeic acid enable radical scavenging, whereas the formyl group in this compound may participate in nucleophilic additions or cyclizations.

Comparative Data Table

Compound Name CAS Number Chain Length Key Functional Groups Physical State Notable Applications
This compound 55348-86-2 11 carbons Formyl, carboxylic acid Not reported Potential synthetic intermediate
Hexa-2,4-dienoic acid 110-44-1 6 carbons Carboxylic acid Liquid General industrial use
(4E,8E)-4,8-Dimethyl-12-oxo-trideca-4,8-dienoic acid N/A 13 carbons Methyl, ketone, carboxylic acid Colorless solid Cyclization studies
Natural deca-4,8-dienoic acid derivatives N/A 10–12 carbons Methyl, carboxylic acid Varies Antimicrobial agents
Caffeic acid 331-39-5 9 carbons Phenolic hydroxyl, acrylic acid Yellow crystals Antioxidant, pharmacology

Key Research Findings

  • Structural Reactivity: The formyl group in this compound may enable unique cyclization pathways, as seen in related compounds like (4E,8E)-4,8-dimethyl-12-oxo-trideca-4,8-dienoic acid, which undergoes reactions influenced by conjugated dienes .
  • Biological Potential: While direct evidence is lacking, the antimicrobial activity of structurally similar deca-4,8-dienoic acid derivatives suggests this compound could be explored for bioactivity .
  • Analytical Challenges : Characterization of such compounds relies heavily on NMR and MS, as demonstrated in studies of natural products with complex diene systems .

Biological Activity

11-Formylundeca-4,8-dienoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a long carbon chain with two double bonds. The molecular formula is C11H18O2C_{11}H_{18}O_2. The presence of the formyl group (–CHO) at the 11th position contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This data suggests that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Cytokines
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels (p < 0.05) compared to untreated controls.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory responses and microbial defense.

  • Receptor Interaction : Potential binding to Toll-like receptors (TLRs) has been suggested, which play a critical role in the innate immune response.
  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully assess its safety for human use.

Table 2: Toxicity Profile

Dose (mg/kg)Observed Effects
0No adverse effects observed
50Mild gastrointestinal upset
100No significant toxicity noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.